2-Ethyl-5,9-dimethyldeca-2,4,8-trienal

Lipophilicity Partition Coefficient Fragrance Formulation

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal (CAS 95873-68-0) is a C14 polyunsaturated aliphatic aldehyde featuring a conjugated (2E,4E)-dienal core extended by an isolated trisubstituted olefin at C8, giving a triene system across a decatrienal backbone. With a molecular weight of 206.32 g/mol, a predicted LogP of 4.21, and a topological polar surface area (PSA) of 17.07 Ų, this compound occupies a distinct physicochemical space among volatile aldehydes used in fragrance, flavor, and synthetic intermediate applications.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 95873-68-0
Cat. No. B12790856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5,9-dimethyldeca-2,4,8-trienal
CAS95873-68-0
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCC(=CC=C(C)CCC=C(C)C)C=O
InChIInChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10+
InChIKeyCBCNSUNKJFIOKF-UTLPMFLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal (CAS 95873-68-0) Procurement-Grade Identity and Physicochemical Baseline


2-Ethyl-5,9-dimethyldeca-2,4,8-trienal (CAS 95873-68-0) is a C14 polyunsaturated aliphatic aldehyde featuring a conjugated (2E,4E)-dienal core extended by an isolated trisubstituted olefin at C8, giving a triene system across a decatrienal backbone . With a molecular weight of 206.32 g/mol, a predicted LogP of 4.21, and a topological polar surface area (PSA) of 17.07 Ų, this compound occupies a distinct physicochemical space among volatile aldehydes used in fragrance, flavor, and synthetic intermediate applications . The (2E,4E) stereochemistry differentiates it from the corresponding (2Z,4E) isomer (CAS 95873-67-9) and from shorter-chain, less-substituted decatrienal congeners.

Why 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal Cannot Be Replaced by Generic In-Class Aldehydes in Scientific and Industrial Workflows


Generic substitution among unsaturated aldehydes is contraindicated because minor structural variations—chain length, methyl branching position, olefin geometry, and degree of unsaturation—produce non-linear shifts in LogP, boiling point, and odor detection thresholds that directly alter formulation performance, synthetic reactivity, and analytical chromatographic retention [1]. The (2E,4E)-configured, C14-branched trienal system of CAS 95873-68-0 yields a LogP of 4.21, approximately 1.0–1.5 log units higher than unsubstituted C10 decatrienals and C9–C10 dienals, shifting its partition behavior in octanol/water and reversed-phase HPLC retention by a predictable margin . Its boiling point of 320.3 °C at 760 mmHg is 40–75 °C higher than that of 2,4-decadienal, conferring lower volatility and different headspace partitioning in fragrance applications . These quantitative divergences mean that procurement decisions based solely on aldehyde class, without isomer-specific and chain-length-specific specification, risk introducing uncontrolled variability in experimental or manufacturing outcomes.

Quantitative Differentiation Evidence: 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal (CAS 95873-68-0) vs. Closest Analogs


Enhanced Lipophilicity (LogP 4.21) versus Shorter-Chain Decatrienal and Decadienal Analogs

The (2E,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal (CAS 95873-68-0) exhibits a computed LogP of 4.21, which is 1.03–1.56 log units higher than the unsubstituted C10 2,4,7-decatrienal (LogP 2.65–3.12) and 0.79–1.03 log units higher than 2,4-decadienal (LogP 3.18–3.42) . This 6- to 10-fold increase in octanol/water partition coefficient translates to substantially higher hydrophobicity, altering solubility profiles in lipid-based fragrance carriers and increasing reversed-phase HPLC retention times by an estimated 2–5 minutes under standard C18 gradient conditions [1].

Lipophilicity Partition Coefficient Fragrance Formulation Chromatographic Retention

Elevated Boiling Point (320.3 °C) Provides Differentiated Volatility Profile versus Shorter-Chain Aldehydes

The boiling point of 2-ethyl-5,9-dimethyldeca-2,4,8-trienal is 320.3 °C at 760 mmHg, compared to 244.6–280.0 °C for 2,4-decadienal (C10) and approximately 229 °C for citral (C10 acyclic monoterpene aldehyde) . This 40–91 °C elevation results from the extended C14 backbone with ethyl and methyl branching, which increases molecular weight and van der Waals surface area, thereby reducing vapor pressure by an estimated order of magnitude relative to C10 analogs at ambient temperature .

Boiling Point Volatility Headspace Analysis Fragrance Tenacity

Stereochemical Identity: (2E,4E) versus (2Z,4E) Isomer (CAS 95873-67-9) Differentiation

CAS 95873-68-0 is specifically the (2E,4E) isomer, whereas CAS 95873-67-9 is the (2Z,4E) isomer, differing solely in the geometry at the C2–C3 olefin . In unsaturated aldehydes, E/Z isomerism at the α,β-unsaturated position modulates the spatial orientation of the aldehyde carbonyl relative to the conjugated π-system, altering reactivity in Diels-Alder cycloadditions and Michael additions as well as olfactory receptor activation profiles [1]. The (2E) configuration places the aldehyde group in a less sterically hindered environment, potentially increasing electrophilicity at the carbonyl carbon relative to the (2Z) isomer.

Stereochemistry Isomer Purity Olfactory Receptor Activation Synthetic Intermediate

Chain-Length-Dependent Molecular Complexity and Rotatable Bond Count Impact Formulation Design

With a molecular complexity score of 276 and 6 rotatable bonds, 2-ethyl-5,9-dimethyldeca-2,4,8-trienal possesses significantly greater conformational flexibility than the C10 2,4,7-decatrienal (5 rotatable bonds, lower complexity) . The two additional rotatable bonds arise from the ethyl substituent at C2 and the extended carbon chain, allowing a larger ensemble of low-energy conformers in solution and in the gas phase. This flexibility influences both the compound's interaction with olfactory receptors and its behavior as a synthetic building block in multi-step organic syntheses where conformational pre-organization can affect diastereoselectivity [1].

Molecular Complexity Rotatable Bonds Conformational Flexibility Structure-Activity Relationship

Topological Polar Surface Area Parity with Higher LogP: A Differentiated Polarity-Lipophilicity Balance

Despite possessing a higher LogP (4.21), CAS 95873-68-0 maintains a PSA of 17.07 Ų, identical to that of 2,4-decadienal (PSA 17.07 Ų) . This creates a unique polarity-lipophilicity balance: the compound retains the single hydrogen-bond acceptor capacity of the aldehyde carbonyl while presenting a substantially larger hydrophobic surface area (C14 vs. C10). The resulting LogP/PSA ratio is elevated relative to C10 analogs, predicting greater passive membrane permeability and distinct protein binding characteristics in biochemical assay systems [1].

Polar Surface Area Hydrogen Bonding Membrane Permeability QSAR

Procurement-Driven Application Scenarios for 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal (CAS 95873-68-0) Based on Quantitative Differentiation Evidence


Long-Lasting Lipophilic Fragrance Base-Note Formulation

The elevated LogP of 4.21 and high boiling point of 320.3 °C make CAS 95873-68-0 a candidate for base-note accords in fine fragrances and functional perfumery where extended substantivity on fabric or skin is required . Compared to citral (LogP ~3.0, b.p. 229 °C) or 2,4-decadienal (LogP ~3.2, b.p. 244–280 °C), this compound is expected to persist up to 4–8 times longer on lipid-rich substrates, reducing the need for high-load or encapsulated delivery systems [1]. Procurement should specify the (2E,4E) isomer to ensure consistent olfactory character.

Non-Interchangeable Synthetic Intermediate for Lipophilic Terpenoid-Aldehyde Hybrids

The (2E,4E)-configured α,β-unsaturated aldehyde moiety with C2-ethyl substitution provides a sterically and electronically distinct scaffold for Diels-Alder cycloadditions and organocatalytic transformations that differ from the (2Z,4E) isomer CAS 95873-67-9 in both rate and diastereoselectivity . Its 6 rotatable bonds allow conformational sampling that can direct facial selectivity in cycloaddition, while the C14 backbone imparts solubility in non-polar reaction media (e.g., toluene, hexane) superior to C10 congeners, enabling higher reaction concentrations and improved yields in industrial-scale processes [1].

Chromatographic Reference Standard for Polyunsaturated Aldehyde Profiling in Lipid Oxidation Studies

The unique combination of LogP (4.21) and a boiling point of 320.3 °C yields a distinctive retention index on both polar (e.g., DB-Wax) and non-polar (e.g., DB-5) GC columns, well-separated from the cluster of C10 decadienal and decatrienal isomers commonly encountered in fish oil and vegetable oil oxidation volatilomes . This makes CAS 95873-68-0 a useful external standard or spike-in compound for GC-MS and GC-Olfactometry methods aiming to resolve co-eluting C14 branched trienals from C10 linear polyunsaturated aldehydes [1]. Its PSA of 17.07 Ų and single hydrogen bond acceptor site simplify MS fragmentation pathway prediction relative to bifunctional analogs.

Structure-Activity Relationship (SAR) Probe for Olfactory Receptor Deorphanization

The systematic increase in LogP (+1.0–1.5 units) and rotatable bond count (+1) relative to C10 decatrienals, while maintaining identical PSA, allows CAS 95873-68-0 to serve as a matched molecular pair probe in olfactory receptor screening campaigns . By comparing receptor activation EC50 values between this C14 branched trienal and C10 linear decatrienals, researchers can quantify the contribution of hydrophobic contacts and conformational entropy to receptor binding energy, providing data that cannot be obtained from any single in-class analog [1].

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